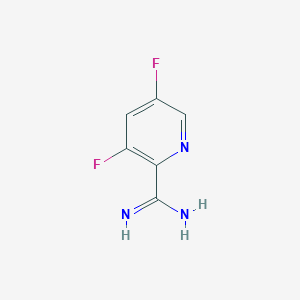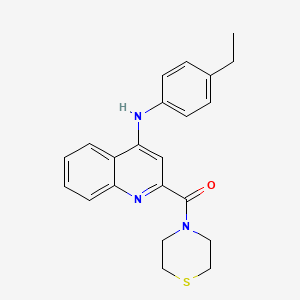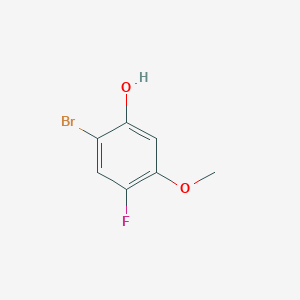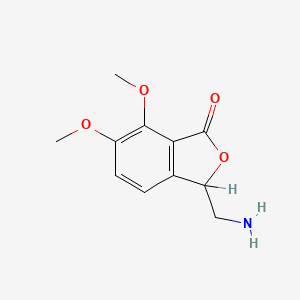
3,5-Difluoropicolinimidamide
Overview
Description
3,5-Difluoropicolinimidamide is a chemical compound with the molecular formula C6H5F2N3 It is a derivative of picolinamide, where two fluorine atoms are substituted at the 3rd and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropicolinimidamide typically involves the fluorination of picolinamide derivatives. One common method is the reaction of 3,5-difluoropyridine with cyanamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction conditions efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3,5-Difluoropicolinimidamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Difluoropicolinimidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of 3,5-Difluoropicolinimidamide.
Picolinimidamide: The non-fluorinated parent compound.
3,5-Difluorobenzamide: Another fluorinated derivative with similar properties.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterparts. This makes it a valuable compound for various specialized applications in research and industry.
Properties
IUPAC Name |
3,5-difluoropyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKJVWUITYUNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)



![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)


![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)
![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)
![N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2653957.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2653960.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2653962.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2653963.png)
